2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
Description
This compound is a benzonitrile derivative featuring a 2-(2-methoxyethoxy) substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at positions 2 and 5, respectively (Figure 1). The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis . The methoxyethoxy side chain enhances solubility in polar solvents compared to simpler alkoxy analogs.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(12(10-13)11-18)20-9-8-19-5/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZVSNDYAXVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a boronic ester derivative notable for its potential biological activities. This article examines its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.2 g/mol. It features a complex structure comprising a benzonitrile moiety linked to a boronic ester group. The presence of the dioxaborolane structure contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile |
| CAS Number | 1257553-79-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Boronic Ester : The boronic ester group is introduced through reactions involving palladium catalysts.
- Formation of the Benzonitrile Moiety : The benzonitrile structure is synthesized via nucleophilic substitution reactions.
- Final Coupling : The final product is formed by coupling the boronic ester with the benzonitrile under controlled conditions.
The primary mechanism of action for this compound involves its role as a kinase inhibitor . Kinases are pivotal in various signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, this compound may exhibit anti-cancer properties.
- Target Kinases : Research indicates that compounds with similar structures often target receptor tyrosine kinases (RTKs) such as EGFR and PDGFR.
- Inhibition Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of boronic esters in cancer therapy:
- Antiproliferative Effects : In vitro assays demonstrated that compounds structurally related to this compound can reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- Selectivity and Efficacy : The selectivity of these compounds for specific kinases can lead to reduced side effects compared to traditional chemotherapeutics . For example, a compound with a similar structure was found to inhibit EGFR with an IC50 value in the sub-micromolar range while displaying moderate activity against other RTKs .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for building complex organic molecules used in pharmaceuticals and agrochemicals.
Key Reactions :
- Suzuki Coupling : It acts as a boronic acid pinacol ester that can react with aryl halides under palladium catalysis to form biaryl compounds.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Pd(PPh₃)₄ catalyst, CsF in methanol | Up to 99% | Microwave-assisted synthesis enhances yield and reduces reaction time. |
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for the synthesis of biologically active molecules. Its structural features are conducive to the development of new drugs targeting various diseases.
Case Studies :
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The incorporation of the boron atom is believed to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
| Compound Derivative | Activity | Reference |
|---|---|---|
| 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine | Moderate cytotoxicity against A549 cells | PubChem |
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of luminescent materials and sensors.
Applications :
- Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging. Its ability to chelate metal ions enhances its utility in sensing applications.
| Material Type | Application | Characteristics |
|---|---|---|
| Luminescent Sensor | Detection of metal ions | High sensitivity and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position and Electronic Effects
- Target Compound vs.
- : The six-membered dioxaborinane ring (5,5-dimethyl) reduces steric hindrance compared to the five-membered dioxaborolane, but its lower ring strain may decrease reactivity in cross-coupling reactions .
Boronate Ester Stability and Reactivity
- The tetramethyl-dioxaborolane group in the target compound offers higher hydrolytic stability than non-methylated analogs, critical for storage and handling. However, it is more sterically hindered than the dioxaborinane in , which may slow transmetallation in Suzuki reactions .
- In , a related dioxaborolane acts as a H2O2-sensitive protecting group , highlighting the boronate’s utility in stimuli-responsive drug delivery systems .
Core Aromatic System
- Benzonitrile vs. Pyridine () : The electron-withdrawing nitrile group in benzonitrile stabilizes the boronate ester, whereas the pyridine core introduces basicity, altering coordination behavior in metal-catalyzed reactions .
Preparation Methods
Williamson Ether Synthesis
The methoxyethoxy group is introduced via nucleophilic substitution on a phenolic intermediate:
-
Starting material : 5-Bromo-2-hydroxybenzonitrile.
-
Alkylation : React with 2-methoxyethyl bromide in the presence of KCO in DMF at 80°C.
Reaction conditions :
Cyanation Alternatives
If the nitrile group is absent in the starting material, it may be introduced via:
-
Rosenmund-von Braun reaction : Treatment of 5-bromo-2-(2-methoxyethoxy)benzamide with CuCN.
-
Sandmeyer reaction : Diazotization of 5-bromo-2-(2-methoxyethoxy)aniline followed by cyanide substitution.
Miyaura Borylation of 5-Bromo-2-(2-methoxyethoxy)benzonitrile
The boronate ester is installed via palladium-catalyzed borylation using Bpin:
Optimized protocol :
-
Conditions : 90–100°C for 12–18 hours.
Representative data :
Mechanistic insights :
-
Oxidative addition of Pd(0) to the aryl bromide.
Alternative Routes: Suzuki Coupling and Direct Borylation
Suzuki-Miyaura Cross-Coupling
If the boronic acid is pre-formed, coupling with a halobenzonitrile may be employed:
-
Boronic acid precursor : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-methoxyethoxy)benzoic acid.
-
Coupling partner : 2-Cyanoaryl halide.
Challenges :
Iridium-Catalyzed C–H Borylation
Direct C–H activation at the 5-position using Ir catalysts (e.g., [Ir(OMe)(COD)]) and Bpin:
Purification and Characterization
Workup Procedures
Analytical Data
Scale-Up Considerations and Environmental Impact
Catalyst Recycling
E-Factor Analysis
| Component | E-Factor (kg waste/kg product) |
|---|---|
| Solvents | 8–12 |
| Catalysts | 0.5–1.0 |
| Overall | 10–15 |
Q & A
Basic: What are the recommended synthetic routes for this boronic ester, and how can its purity be validated?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or substitution reactions using palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) in solvents like DMF or DCM. A two-step protocol is common:
Borylation : Reacting a halogenated benzonitrile precursor with bis(pinacolato)diboron in the presence of a Pd catalyst.
Functionalization : Introducing the 2-methoxy-ethoxy group via nucleophilic substitution or coupling.
For purity validation:
- HPLC (high-performance liquid chromatography) with UV detection at 254 nm.
- Mass spectrometry (MS) to confirm molecular ion peaks (expected m/z ~317 g/mol based on analogous structures) .
- ¹H/¹³C NMR to verify substituent integration and absence of unreacted starting materials .
Advanced: How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?
Answer:
Low yields often arise from catalyst poisoning or steric hindrance from the bulky dioxaborolane group. Optimization strategies include:
- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for improved steric tolerance .
- Solvent selection : Use polar aprotic solvents (e.g., THF/DMF mixtures) to enhance boron reagent solubility .
- Temperature gradients : Perform reactions at 80–100°C for 12–24 hours to overcome kinetic barriers .
- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the Pd intermediate and reduce protodeboronation .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Cross-coupling reactions : Acts as a boronic ester partner in Suzuki-Miyaura reactions to synthesize biaryl or heteroaryl systems for drug discovery .
- Pro-chelator systems : The boronic ester can be hydrolyzed in the presence of H₂O₂ to release active chelating agents for studying metal-catalyzed oxidative stress .
- Material science : Used to modify polymers or nanoparticles via its nitrile group .
Advanced: How can structural ambiguities in the boronic ester moiety be resolved using spectroscopic methods?
Answer:
The dioxaborolane ring’s conformation and boron bonding can be analyzed via:
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the sp²-hybridized boron .
- X-ray crystallography : Resolves bond angles and steric effects (e.g., pinacol boronate C-B bond length ~1.56 Å) .
- IR spectroscopy : B-O stretches at 1340–1390 cm⁻¹ and C≡N at 2220–2260 cm⁻¹ .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in similar boronic esters) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How can researchers address discrepancies in reported reactivity between this compound and analogous boronic esters?
Answer:
Contradictions may arise from steric effects (methoxy-ethoxy vs. smaller substituents) or electronic modulation (nitrile’s electron-withdrawing nature). Systematic approaches include:
- Competition experiments : Compare coupling rates with aryl halides of varying electronic profiles .
- DFT calculations : Model transition states to identify steric/electronic barriers (e.g., using Gaussian with B3LYP/6-31G*) .
- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to isolate rate-determining steps .
Basic: What analytical techniques confirm the absence of protodeboronation byproducts?
Answer:
- TLC : Spot disappearance of the boronic ester (Rf ~0.5 in ethyl acetate/hexane) and emergence of the coupled product.
- LC-MS : Monitor for [M+H]+ ions corresponding to the desired product versus deboronated species (m/z reduced by 86 Da) .
Advanced: How can enantioselective applications of this compound be explored in asymmetric catalysis?
Answer:
- Chiral ligands : Pair with Josiphos or BINAP derivatives in Pd-catalyzed couplings to induce axial chirality in biaryl products .
- Dynamic kinetic resolution : Use Ru catalysts to isomerize intermediates and achieve >90% ee .
- Mechanistic studies : Probe stereochemical outcomes via deuterium labeling or NOE NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
